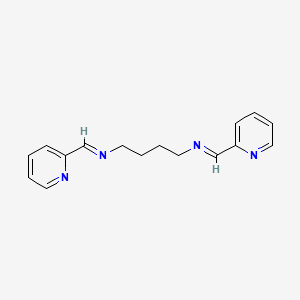
1,4-Butanediamine, N,N'-bis(2-pyridinylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound with the molecular formula C16H18N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinylmethylene groups attached to a 1,4-butanediamine backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the condensation reaction between 1,4-butanediamine and 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the pyridinylmethylene groups.
Applications De Recherche Scientifique
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- involves its ability to chelate metal ions through the nitrogen atoms in the pyridinylmethylene groups. This chelation can influence various molecular targets and pathways, including:
Metal Ion Transport: Facilitating the transport and regulation of metal ions within biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to the metal ion cofactors, thereby affecting enzyme activity.
Signal Transduction: Modulating signal transduction pathways that involve metal ions as secondary messengers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine: A simpler analog without the pyridinylmethylene groups, used in the synthesis of polyamides and other polymers.
N,N’-Bis(2-pyridinylmethylene)ethylenediamine: A similar compound with an ethylenediamine backbone, used in coordination chemistry and catalysis.
N,N’-Bis(2-pyridinylmethylene)propane-1,3-diamine: Another analog with a propane-1,3-diamine backbone, also used in metal complexation studies.
Uniqueness
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
50416-09-6 |
|---|---|
Formule moléculaire |
C16H18N4 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-pyridin-2-yl-N-[4-(pyridin-2-ylmethylideneamino)butyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-3-11-19-15(7-1)13-17-9-5-6-10-18-14-16-8-2-4-12-20-16/h1-4,7-8,11-14H,5-6,9-10H2 |
Clé InChI |
MCLJFIDAGNUXIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=NCCCCN=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


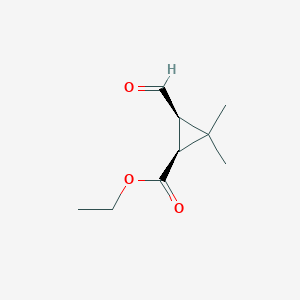

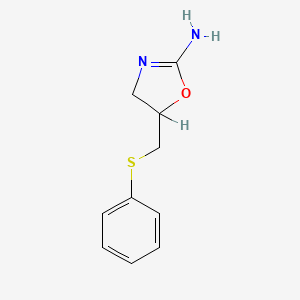
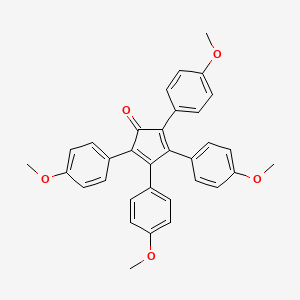


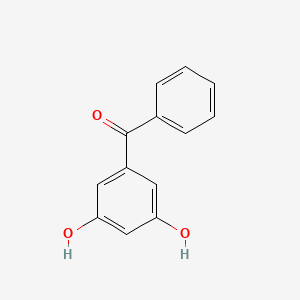
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
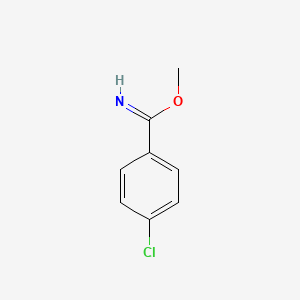

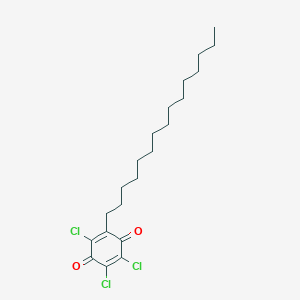
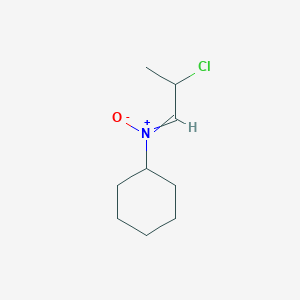
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)

